N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide
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Overview
Description
N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzothiophene ring fused with a pyrimidine ring, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvent at room temperature or with solvent at elevated temperatures. Industrial production methods often involve solvent-free reactions or fusion techniques, where aryl amines react with ethyl cyanoacetate under harsh conditions .
Chemical Reactions Analysis
N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Scientific Research Applications
N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-methoxyacetamide: This compound has a similar acetamide structure but differs in the substituents on the phenyl ring.
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound has a similar heterocyclic structure but differs in the specific ring systems and substituents. The uniqueness of N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3OS2 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C21H23N3OS2/c1-13(2)14-7-9-15(10-8-14)24-18(25)11-26-20-19-16-5-3-4-6-17(16)27-21(19)23-12-22-20/h7-10,12-13H,3-6,11H2,1-2H3,(H,24,25) |
InChI Key |
QOYFMERFVGLUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
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